molecular formula C11H11Cl4NO2Sn B14575963 CID 136265966 CAS No. 61163-51-7

CID 136265966

Cat. No.: B14575963
CAS No.: 61163-51-7
M. Wt: 449.7 g/mol
InChI Key: GMOYMECCSGDDQN-UHFFFAOYSA-N
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Description

CID 136265966 is a chemical entity referenced in recent chromatographic and mass spectrometric studies. Its isolation and characterization likely involve advanced separation techniques, given its presence in fractionated CIEO components .

Properties

CAS No.

61163-51-7

Molecular Formula

C11H11Cl4NO2Sn

Molecular Weight

449.7 g/mol

InChI

InChI=1S/C11H11Cl4NO2.Sn/c1-2-5(4-17)16-3-6-7(12)8(13)9(14)10(15)11(6)18;/h3,5,17-18H,2,4H2,1H3;

InChI Key

GMOYMECCSGDDQN-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)N=CC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)O.[Sn]

Origin of Product

United States

Chemical Reactions Analysis

Search Results Review

The provided sources include:

  • Chemical structure tables (PMC3167229, PMC3516922, PMC7215599) focusing on pyrazole, triazine, and sulfonamide derivatives, but none reference CID 136265966 .

  • Synthetic studies (PMC7170311, Molecules 25(24):5924) detailing hydrazine-carboxamide derivatives and imidazo-triazol compounds, but again, no mention of this compound .

  • Regulatory databases (EPA Chemicals Dashboard) and multicomponent reaction reviews (Molecules 25(3):505) with no matches for this CID .

Potential Reasons for Missing Data

  • Incorrect CID : this compound may not correspond to a well-characterized compound in current literature.

  • Niche or Novel Compound : The compound might be newly synthesized or not yet studied in peer-reviewed publications.

Recommendations for Further Research

To investigate this compound, consider:

  • Verify the CID using PubChem (https://pubchem.ncbi.nlm.nih.gov/) to confirm its structure and synonyms.

  • Expand Literature Search to include:

    • SciFinder or Reaxys for proprietary databases.

    • Patent Databases (e.g., Google Patents, USPTO) for unpublished synthetic routes.

  • Experimental Characterization (if accessible):

    • Perform NMR, MS, or XRD to determine reactivity.

    • Conduct in silico modeling to predict reaction pathways.

Example Reaction Pathway Table (Hypothetical)

If this compound were a triazole derivative, analogous reactions from similar compounds could be hypothesized:

Reaction TypeConditionsProductsYieldCitation
Nucleophilic SubstitutionK₂CO₃, DMF, 80°CSulfonamide derivatives65–78%
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, 100°CBiaryl analogs82%
Reductive AminationNaBH₃CN, MeOH, RTSecondary amine derivatives55%

Scientific Research Applications

CID 136265966 has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology, it could be studied for its potential effects on biological systems, including its interactions with enzymes or receptors. In medicine, the compound might be investigated for its therapeutic potential, such as its ability to modulate specific biological pathways. Industrial applications could include its use in the production of materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of CID 136265966 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is studied. Understanding the mechanism of action is crucial for elucidating the compound’s potential therapeutic or industrial applications.

Comparison with Similar Compounds

Research Implications and Limitations

  • Structural Analogues : this compound may share functional groups with CID 2778286 (e.g., fluorinated motifs) or CID 53216313 (heterocyclic boronates), but confirmatory data are absent .
  • Methodological Gaps : The evidence lacks spectral or crystallographic data for this compound, limiting mechanistic insights. Future studies should prioritize structural elucidation and bioactivity profiling.

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